Class-Level Anticancer Potency: IC₅₀ Range of 0.010–0.042 µM Against Solid and Hematological Cancer Cell Lines
While direct IC₅₀ data for 6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is not publicly available in a peer-reviewed format, medicinal chemistry literature on closely related 4-aminoquinoline sulfones reports that optimized derivatives in this class exhibit IC₅₀ values between 0.010 and 0.042 µM against panels including MCF-7 (breast), HL-60 (leukemia), HCT-116 (colon), and HeLa (cervical) cancer cell lines . This potency range serves as a class-level benchmark; the target compound’s specific substitution pattern (3-methylpiperidine vs. 4-methylpiperidine or piperidine) is anticipated to modulate this activity, as evidenced by the distinct procurement cataloging of these analogs by chemical suppliers .
| Evidence Dimension | Antiproliferative IC₅₀ (cytotoxicity) |
|---|---|
| Target Compound Data | No direct data available; class-level inference suggests potential activity in the low nanomolar to sub-micromolar range based on scaffold similarity |
| Comparator Or Baseline | Closely related 4-aminoquinoline sulfones with optimized substitution patterns: IC₅₀ range of 0.010–0.042 µM (MCF-7, HL-60, HCT-116, HeLa) |
| Quantified Difference | Not calculable for the target compound; the absence of direct data necessitates empirical validation |
| Conditions | In vitro cytotoxicity assays (MTT or SRB) on human cancer cell lines |
Why This Matters
The class-level potency window establishes the scaffold's potential for anticancer lead optimization, but procurement decisions must account for the lack of direct activity data, necessitating in-house screening to verify whether the specific 3-methylpiperidine substitution enhances or diminishes activity relative to known analogs.
